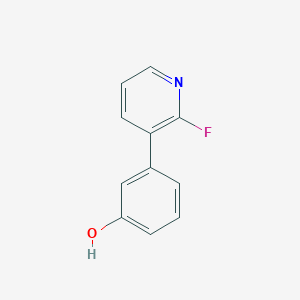

3-(2-Fluoropyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

3-(2-fluoropyridin-3-yl)phenol |

InChI |

InChI=1S/C11H8FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h1-7,14H |

InChI Key |

PCWRPRPVNSTIIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(N=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluoropyridin 3 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(2-Fluoropyridin-3-yl)phenol reveals several logical disconnections for its synthesis. The most prominent disconnection is at the C-C bond between the pyridine (B92270) and the phenol (B47542) rings. This leads to two primary synthetic precursors: a 2-fluoropyridine (B1216828) functionalized at the 3-position with an electrophilic or nucleophilic group, and a correspondingly functionalized 3-hydroxyphenyl ring.

Key Disconnections:

C(pyridine)-C(phenol) Bond: This disconnection is the basis for cross-coupling reactions. The pyridine ring can be the electrophilic partner (e.g., a halide) and the phenol ring the nucleophilic partner (e.g., a boronic acid), or vice versa.

Pyridine Ring Formation: An alternative strategy involves constructing the fluorinated pyridine ring onto a pre-existing aryl-substituted precursor.

These disconnections pave the way for the application of modern synthetic methodologies, which are discussed in the subsequent sections.

Established and Novel Synthetic Pathways for Fluorinated Pyridyl Phenols

Several powerful synthetic methods can be employed for the construction of this compound. These range from well-established palladium-catalyzed cross-coupling reactions to more recent photoredox-mediated approaches.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl moieties. In the context of synthesizing this compound, this reaction would typically involve the coupling of a 2-fluoro-3-halopyridine (such as 3-bromo-2-fluoropyridine (B1273648) or 3-iodo-2-fluoropyridine) with (3-hydroxyphenyl)boronic acid. sigmaaldrich.comsigmaaldrich.com

The synthesis of the necessary precursors is a critical first step. 3-Bromo-2-fluoropyridine can be prepared from 2-fluoropyridine through bromination. pipzine-chem.com Similarly, 2-fluoro-3-iodopyridine (B38475) is accessible through various synthetic routes. chemicalbook.comsigmaaldrich.com (3-Hydroxyphenyl)boronic acid is commercially available or can be synthesized from 3-bromophenol (B21344) via lithiation and subsequent reaction with a borate (B1201080) ester. google.comambeed.com

The Suzuki-Miyaura reaction itself is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and yield.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Pyridine Precursor | 3-Bromo-2-fluoropyridine | Electrophilic partner |

| Phenol Precursor | (3-Hydroxyphenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, dppf | Stabilizes the palladium center |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water, Dioxane/Water | Provides a medium for the reaction |

Nucleophilic aromatic substitution (SNAr) offers an alternative route to the target molecule. This approach can be particularly effective for fluorinated pyridines, as the fluorine atom can act as a good leaving group, especially when activated by the electron-withdrawing nature of the pyridine ring. nih.gov

One potential SNAr strategy involves the reaction of 2,3-difluoropyridine (B50371) with a phenoxide nucleophile. The regioselectivity of such a reaction would be a critical consideration, as nucleophilic attack could potentially occur at either the 2- or 3-position. The electronic properties of the pyridine ring generally favor substitution at the 2- and 4-positions. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome. A study on the synthesis of 3-cyano-2-fluoropyridines demonstrated that a leaving group at the 2-position can be displaced by fluoride (B91410), indicating the feasibility of nucleophilic substitution at this position. researchgate.net

Another approach could involve the reaction of 2-fluoropyridine with a pre-functionalized phenol. For instance, the amination of 2-fluoropyridine with lithium amides proceeds under mild, catalyst-free conditions, suggesting that other nucleophiles might also be effective. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. researchgate.netmdpi.com These methods often involve the generation of radical intermediates, which can participate in coupling reactions. For the synthesis of this compound, a photoredox-catalyzed cross-coupling of a suitable pyridine precursor with a phenol derivative could be envisioned. For instance, methods for the synthesis of fluorinated biaryls using photoredox/copper dual catalysis have been reported. nih.gov

Radical annulation reactions provide another avenue for constructing the pyridine ring itself. A method for the synthesis of diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the pyridine ring. acs.org This strategy could potentially be adapted to incorporate the 3-hydroxyphenyl moiety. Radical fluorination techniques using reagents like silver(II) fluoride also offer possibilities for the late-stage functionalization of pyridine rings. chemrxiv.org

The construction of the fluorinated pyridine ring through cyclization and subsequent aromatization is a fundamental approach in heterocyclic chemistry. organic-chemistry.org A Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org This method offers a high degree of regioselectivity and could be adapted for the synthesis of the target compound.

Another strategy involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®, followed by elimination of hydrogen fluoride to yield the corresponding pyridine. nih.govnih.gov This two-step process allows for the introduction of fluorine at a late stage of the synthesis. The dearomatization of pyridines to form dihydropyridines, which can then be functionalized, provides another versatile route. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Intermediates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High functional group tolerance, reliable, well-established. | Requires pre-functionalized starting materials, potential for catalyst contamination. | 2-Fluoro-3-halopyridines, (3-Hydroxyphenyl)boronic acid. |

| Nucleophilic Aromatic Substitution | Can be metal-free, atom-economical. | Can require harsh conditions, potential for regioselectivity issues. | 2,3-Difluoropyridine, phenoxides. |

| Photoredox/Radical Reactions | Mild reaction conditions, novel reactivity. | Can be substrate-specific, may require specialized equipment. | Radical precursors, photocatalysts. |

| Cyclization/Aromatization | Builds the core heterocycle, allows for diverse substitution patterns. | Can involve multi-step sequences, may have regioselectivity challenges. | Acyclic precursors, dihydropyridines. |

Chemoselective and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control of chemoselectivity and regioselectivity.

Chemoselectivity: In cross-coupling reactions, the catalyst must selectively activate the C-X bond (where X is a halogen) on the pyridine ring without reacting with other functional groups present in the molecule, such as the hydroxyl group of the phenol. Protection of the hydroxyl group may be necessary in some cases.

Regioselectivity:

In Cross-Coupling: The coupling must occur specifically at the 3-position of the 2-fluoropyridine. The synthesis of the 2-fluoro-3-halopyridine precursor with high isomeric purity is therefore crucial.

In Nucleophilic Aromatic Substitution: When using a substrate like 2,3-difluoropyridine, the reaction must be directed to achieve substitution at the 3-position, which can be challenging due to the inherent reactivity of the 2-position. nih.gov

In Pyridine Ring Formation: Cyclization reactions must be designed to yield the desired substitution pattern. For instance, in the Rh(III)-catalyzed synthesis of 3-fluoropyridines, the choice of the α-fluoro-α,β-unsaturated oxime and the alkyne determines the final arrangement of substituents. nih.gov The regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates also offers a powerful tool for controlling the placement of substituents. rsc.org

By carefully selecting the synthetic strategy and reaction conditions, these selectivity challenges can be overcome to achieve an efficient and high-yielding synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. While specific studies detailing a "green" synthesis of this particular compound are not extensively documented, the broader principles of green chemistry can be applied to its known synthetic routes. Key considerations include the use of less hazardous solvents, atom economy, and the reduction of waste.

In many organic syntheses, traditional solvents contribute significantly to the environmental footprint. jocpr.com The adoption of greener alternatives such as water, supercritical CO2, or bio-based solvents is a primary focus of green chemistry. jocpr.com For instance, in reactions analogous to those used for preparing pyridine and phenol derivatives, the substitution of hazardous solvents like dichloromethane (B109758) and acetonitrile (B52724) with more benign options is a key strategy. jocpr.com

Furthermore, the principles of atom economy, which prioritize the incorporation of all starting materials into the final product, guide the selection of synthetic pathways. Catalytic reactions are often superior to stoichiometric ones in this regard, as they can reduce the generation of byproducts. jocpr.com The development of catalytic methods for the formation of the carbon-carbon bond between the pyridine and phenol rings, or for the introduction of the fluorine atom, would represent a significant step towards a more sustainable synthesis of this compound.

Recent trends in green synthetic chemistry also emphasize the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.commdpi.com These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.commdpi.com While direct application to this compound synthesis requires further research, these approaches hold considerable promise for developing more sustainable manufacturing processes.

Optimization of Reaction Conditions and Efficiency Studies

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, this would involve a systematic study of various reaction parameters.

A key transformation in the synthesis of related fluoropyridine compounds is the coupling of precursor molecules. acs.org The efficiency of such coupling reactions is highly dependent on factors such as the choice of catalyst, solvent, temperature, and reaction time. For example, studies on the synthesis of 3-fluoropyridines have shown that the choice of solvent, such as dimethylformamide (DMF) versus acetonitrile, and the reaction temperature can significantly affect the reaction rate and completeness. acs.org

The table below illustrates a hypothetical optimization study for a key coupling step in the synthesis of a 3-aryl-2-fluoropyridine derivative, showcasing how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ (5) | Dioxane | 100 | 12 | 78 |

| 3 | Pd(dppf)Cl₂ (5) | Dioxane | 120 | 8 | 85 |

| 4 | Pd(dppf)Cl₂ (2) | Dioxane | 120 | 8 | 82 |

This is a representative table based on common optimization studies for similar compounds and does not reflect actual experimental data for this compound.

Further efficiency studies would involve the development of one-pot or telescopic processes, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates. Such approaches can significantly reduce solvent usage, waste generation, and processing time. acs.org The purification of the final product is another area for optimization, with techniques like flash chromatography being refined to reduce solvent consumption. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design Principles for Analogues and Derivatives

The rational design of analogues for a parent compound like 3-(2-Fluoropyridin-3-yl)phenol is a cornerstone of modern medicinal chemistry, aiming to enhance desired activities while minimizing unwanted properties. This process is guided by several key principles:

Pharmacophore-Based Design: This involves identifying the essential structural features (pharmacophore) of the molecule responsible for its interaction with a biological target. For this compound, this would include the hydrogen bond donor (phenolic hydroxyl), hydrogen bond acceptor (pyridine nitrogen), and the specific spatial arrangement of the two aromatic rings. Analogues are then designed to retain this pharmacophore while modifying other parts of the molecule to improve properties like potency or selectivity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. Molecular docking simulations can predict how this compound and its potential derivatives bind to the target's active site. rsc.org This allows for the design of new molecules with optimized interactions, such as adding substituents to fill a hydrophobic pocket or introducing groups that can form additional hydrogen bonds.

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the molecule to improve its drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME). For instance, derivatives might be designed to modulate lipophilicity or introduce metabolically stable groups to enhance bioavailability. nih.gov The presence of a phenolic moiety, for example, is a known site for first-pass metabolism, and rational design would seek to modify or replace it to improve metabolic stability. nih.govnih.gov

The design of novel thiazole and thiazolidinone derivatives, for example, often relies on creating a "butterfly" configuration to bind effectively to allosteric sites and leveraging aromatic rings for hydrophobic interactions. mdpi.com These same principles can be applied to the design of analogues based on the this compound scaffold.

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on the this compound scaffold have a profound impact on its molecular interactions and subsequent biological activity. SAR analysis of related compound classes, such as flavonoids, has shown that the position of hydroxyl and methoxy groups is critical for their neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com

For this compound, key considerations include:

Phenolic Hydroxyl Group: The position of the hydroxyl group on the phenol (B47542) ring is crucial. In the meta position (as in the parent compound), it influences the molecule's electronic properties and hydrogen bonding capabilities differently than if it were in the ortho or para position. Its role as a hydrogen bond donor is often essential for target binding.

Fluorine Atom: The fluorine at the 2-position of the pyridine (B92270) ring significantly alters the ring's electronic character through its strong electron-withdrawing inductive effect. This can influence the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor at physiological pH.

Additional Substituents: Introducing other groups onto either ring can modulate activity. For example, adding small alkyl groups could enhance binding in hydrophobic pockets, while polar groups could improve solubility or form new hydrogen bonds. The location of these substituents is paramount; a group added to the 4'-position of the phenol ring will have a different steric and electronic impact than one added to the 6-position of the pyridine ring.

The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry.

| Position of Substitution | Type of Substituent | Expected Impact on Molecular Interactions |

| Phenol Ring (Positions 2', 4', 5', 6') | Electron-Donating (e.g., -OCH₃) | May increase electron density of the ring, potentially altering π-π stacking interactions and hydrogen bond acidity of the phenol. |

| Phenol Ring (Positions 2', 4', 5', 6') | Electron-Withdrawing (e.g., -Cl, -CF₃) | May decrease the pKa of the phenolic hydroxyl, making it a stronger hydrogen bond donor but more likely to be ionized. |

| Pyridine Ring (Positions 4, 5, 6) | Bulky Alkyl Group | Could introduce steric hindrance, preventing optimal binding, or could fit into a specific hydrophobic pocket, enhancing affinity. |

| Pyridine Ring (Positions 4, 5, 6) | Hydrogen Bond Donor/Acceptor | Could form additional interactions with the target protein, increasing binding affinity. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to be recognized by and bind to a biological target. The molecule is not planar, and its preferred conformation is dictated by the rotation around the single bond connecting the pyridine and phenol rings.

The key conformational feature is the dihedral angle between the planes of the two aromatic rings. In the crystal structure of a closely related compound, 4-(2-Fluoropyridin-5-yl)phenol, this dihedral angle was found to be 31.93°. nih.gov This twisted conformation is a balance between the stabilizing effects of π-system conjugation (favoring planarity) and the destabilizing steric repulsion between adjacent hydrogen atoms on the rings (favoring a twist).

This inherent flexibility has significant implications for molecular recognition:

Pre-existing Equilibrium: In solution, the molecule exists as an ensemble of conformations in equilibrium. A biological target may selectively bind to a specific, higher-energy conformation that is present in this ensemble. plos.org

Induced Fit: The binding process itself can cause a conformational change in both the ligand and the target. plos.org The flexibility of the bond between the rings allows this compound to adapt its shape to fit optimally within the binding site.

Conformational Proofreading: A slight conformational mismatch between the ligand's lowest-energy state and the target's binding site can actually improve binding specificity. plos.orgarxiv.org This "proofreading" mechanism ensures that only the correct ligand, which can adopt the necessary conformation upon binding, is recognized. plos.orgarxiv.org

Therefore, the ability of the pyridinyl and phenolic rings to rotate relative to each other is not a liability but a crucial feature that governs the specificity and affinity of its molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.govfrontiersin.org

A QSAR model is typically expressed as an equation:

Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The process involves several steps:

Data Set Collection: A series of analogues with experimentally determined biological activities is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like gene expression programming, are used to build a model that correlates the descriptors with the observed activity. nih.govfrontiersin.org

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of a separate "test set" of compounds. nih.gov

Common descriptors used in QSAR studies for phenolic and heterocyclic compounds are summarized in the table below.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, reactivity, ability to form polar interactions. nih.gov |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule, influencing how it fits into a binding site. |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity, which affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describes the branching and arrangement of atoms within the molecule. |

| Quantum Chemical | Heat of Formation (Hf) | Thermodynamic stability of the molecule. nih.gov |

For phenolic antioxidants, QSAR models have successfully used parameters like the energy of the highest occupied molecular orbital (E(homo)) and the number of hydroxyl groups to predict activity. nih.gov Similarly, models for other heterocyclic compounds have been developed to predict anticancer and other biological activities. plos.orgmdpi.com

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to modify a lead compound to improve its properties while retaining its desired biological activity. mdpi.com

Bioisosteric Replacements: This strategy involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties (a bioisostere). chemrxiv.org A key application for this compound would be the replacement of the phenolic hydroxyl group. Phenols are often susceptible to rapid first-pass metabolism (specifically glucuronidation), which can lead to poor bioavailability. nih.govnih.govresearchgate.net By replacing the phenol with a metabolically stable bioisostere, the pharmacokinetic profile can be significantly improved.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Phenol (-OH) | Benzimidazolone | Serves as a metabolically stable mimic of the phenol group, retaining hydrogen bonding capabilities. nih.govnih.gov |

| Phenol (-OH) | Hydroxymethyl (-CH₂OH) | Less acidic than phenols and less susceptible to glucuronidation, potentially improving the metabolic profile. researchgate.net |

| Pyridine Ring | Thiophene or Furan Ring | Alters the electronic properties and hydrogen bonding capacity of the heterocyclic core. |

Scaffold Hopping: This is a more drastic modification where the central core or "scaffold" of the molecule is replaced with a structurally distinct one, while preserving the key pharmacophoric features. nih.govnih.gov The goal is to discover new chemotypes that may have improved properties, novel biological activities, or provide a route to new intellectual property. mdpi.comnih.govresearchgate.net Starting from this compound, a scaffold hop could involve replacing the entire pyridinyl-phenol core with, for example, a benzothiophene, an indolin-3-one, or a thieno[3,2-d]pyrimidine scaffold, while arranging substituents to mimic the original pharmacophore. mdpi.comnih.gov

Impact of Fluorine Substitution on Electronic, Steric, and Lipophilic Profiles

Electronic Profile: Fluorine is the most electronegative element, and its presence on the pyridine ring has a strong electron-withdrawing inductive effect.

Basicity: This effect significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (lowering its pKa). This can alter the molecule's ionization state at physiological pH and its ability to act as a hydrogen bond acceptor. nih.gov

Acidity: The electron-withdrawing nature of the fluoropyridinyl group can also slightly increase the acidity of the distal phenolic hydroxyl group.

Aromatic Interactions: The altered electronic nature of the pyridine ring can modify its ability to participate in π-π or cation-π interactions with a biological target.

Steric Profile: Fluorine has a van der Waals radius of 1.47 Å, which is larger than hydrogen (1.20 Å) but smaller than many other common substituents. Its replacement of a hydrogen atom is considered a minimal steric perturbation, often allowing the fluorinated analogue to bind to the same receptors as the parent compound.

Lipophilic Profile: The effect of fluorination on lipophilicity (measured as logD or logP) is complex and context-dependent. nih.govnih.gov

Increased Lipophilicity: Aromatic fluorination almost always increases lipophilicity because the C-F bond is more hydrophobic than a C-H bond. sci-hub.st

The following table summarizes the general physicochemical effects of the fluorine substituent.

| Property | Effect of Fluorine Substitution | Rationale |

| Electronic | Decreases basicity of pyridine N | Strong inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom. nih.gov |

| Steric | Minor increase in local size | The van der Waals radius of F (1.47 Å) is slightly larger than H (1.20 Å). |

| Lipophilicity | Generally increases | The C-F bond is more lipophilic than the C-H bond; however, the overall effect depends on changes to the molecular dipole. sci-hub.st |

| Metabolic Stability | Often increases | The C-F bond is very strong and resistant to oxidative metabolism, which can block metabolic pathways. |

Molecular Interactions and Biological Target Elucidation

Biochemical Pathway Perturbations and Molecular Mechanisms of Action

The primary mechanism of action identified for derivatives of 3-(2-Fluoropyridin-3-yl)phenol involves the perturbation of the endocannabinoid signaling pathway through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. nih.gov By inhibiting FAAH, compounds containing the this compound scaffold can elevate the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors.

The molecular mechanism is characterized by a covalent, irreversible inhibition of FAAH. This occurs through the carbamylation of a catalytic serine nucleophile (S241) within the enzyme's active site. nih.gov This action effectively blocks the hydrolysis of anandamide, leading to its accumulation in various regions of the brain and peripheral tissues. nih.gov This modulation of the endocannabinoid system has been shown to reduce inflammatory pain. nih.gov

In other contexts, such as the inhibition of cyclooxygenase (COX) enzymes, the mechanism involves blocking the production of prostaglandins, which are key mediators of inflammation. nih.gov For phosphodiesterase 2A (PDE2A), inhibition prevents the degradation of cyclic nucleotides like cAMP and cGMP, leading to the activation of downstream signaling cascades involving protein kinase A (PKA) and protein kinase G (PKG). patsnap.com

Enzyme Inhibition and Activation Mechanisms (e.g., FabI, PDE2A, FAAH, COX-2)

Fatty Acid Amide Hydrolase (FAAH): Derivatives of this compound, such as PF-3845, are potent and selective inhibitors of FAAH. The inhibition follows a two-step mechanism: an initial reversible binding to the enzyme, followed by a covalent modification of the active site serine S241. nih.gov This irreversible action leads to a sustained increase in the levels of anandamide. nih.gov The interaction also induces conformational changes in the enzyme, particularly affecting the size of the acyl chain-binding pocket and the membrane access channel, which may facilitate the entry of lipid substrates. nih.gov

Cyclooxygenase-2 (COX-2): While direct inhibition by this compound itself is not extensively documented, structurally related diarylheterocyclic compounds are known to be highly selective COX-2 inhibitors. nih.gov The mechanism for these types of inhibitors is complex and can involve a three-step reversible binding process, which accounts for their selectivity over the COX-1 isoform. nih.gov Inhibition of COX-2 blocks the synthesis of prostaglandins involved in inflammation and pain. nih.govmdpi.com

Phosphodiesterase 2A (PDE2A): PDE2A inhibitors act by binding to the enzyme's catalytic site, preventing the hydrolysis of cAMP and cGMP. patsnap.com This leads to an increase in the intracellular concentrations of these second messengers, which can modulate various cellular functions, including neuronal excitability and growth responses. patsnap.comnih.gov The selectivity of inhibitors for PDE2A is crucial to avoid off-target effects. patsnap.com

Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is an essential enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway. mdpi.com Inhibitors like triclosan, which share a diphenyl ether structure somewhat analogous to the core of some this compound derivatives, act as slow, tight-binding inhibitors. nih.govnih.gov They typically bind preferentially to the enzyme-NAD+ complex, blocking the reduction of enoyl-ACP substrates and thus halting fatty acid synthesis, which is critical for bacterial survival. nih.govfrontiersin.org

Table 1: Kinetic Parameters for FAAH Inhibition by PF-3845

| Parameter | Value | Description |

|---|---|---|

| k_inact | 0.0033 ± 0.0002 s⁻¹ | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. |

| K_i | 0.23 ± 0.03 µM | The concentration of the inhibitor that gives half the maximal rate of inactivation. |

| k_inact/K_i | 14,310 M⁻¹s⁻¹ | The second-order rate constant for enzyme inactivation, reflecting overall inhibitor potency. |

Data derived from studies on PF-3845, a compound containing the this compound scaffold. nih.gov

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov Positive allosteric modulators (PAMs) increase the affinity or efficacy of the endogenous ligand, while negative allosteric modulators (NAMs) decrease it. nih.gov This mechanism allows for a more nuanced regulation of protein function compared to direct competitive inhibition or activation. While the concept is critical in modern drug discovery, particularly for G protein-coupled receptors (GPCRs), specific studies detailing allosteric modulation of FabI, PDE2A, FAAH, or COX-2 by this compound are not prominently available in the reviewed literature. nih.govmdpi.com

Receptor Binding and Modulation Studies (e.g., 5-HT2A, S1P1)

The interaction of compounds with receptors is a key aspect of their pharmacological profile.

5-HT2A Receptor: The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G-protein coupled receptor that is a primary target for many psychoactive drugs and atypical antipsychotics. nih.govresearchgate.net Ligands can act as agonists, partial agonists, or antagonists, modulating downstream signaling pathways. Activation of the 5-HT2A receptor is linked to a variety of central nervous system functions. nih.gov While the this compound scaffold could potentially be incorporated into ligands for this receptor, specific binding and modulation data for the core compound itself are not detailed in the provided search results. nih.govbiorxiv.orgresearchgate.net

Sphingosine-1-Phosphate Receptor 1 (S1P1): The S1P1 receptor is a GPCR that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs. scripps.edunih.gov Agonism at this receptor is a key mechanism for a class of immunosuppressive drugs. nih.gov The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), involves interactions with charged residues in a binding pocket. nih.gov However, synthetic agonists have been developed that achieve full efficacy through interactions with a hydrophobic pocket, demonstrating that direct interaction with the headgroup binding site is not always necessary. scripps.edunih.gov There is no specific evidence in the search results to suggest that this compound directly binds to or modulates the S1P1 receptor.

The binding of a ligand to a receptor is governed by thermodynamic principles. The Gibbs free energy change (ΔG°) of binding is related to the binding affinity (K_D or K_A) and is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). nih.gov These thermodynamic parameters provide deeper insight into the forces driving the interaction. For instance, agonist and antagonist binding can sometimes be distinguished by their thermodynamic signatures, a phenomenon known as "thermodynamic discrimination," where one may be enthalpy-driven and the other entropy-driven. nih.gov While this is a powerful tool in drug design for understanding drug efficacy, specific thermodynamic data for the binding of this compound to the 5-HT2A or S1P1 receptors have not been found. longdom.orgnih.govresearchgate.netibmc.msk.ru

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of "3-(2-Fluoropyridin-3-yl)phenol". These calculations provide a detailed picture of the molecule's electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, often using a basis set like B3LYP/6-311g++(d,p), can elucidate the distribution of electrons within the molecule. This analysis is crucial for predicting its reactivity.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For fluoropyridine derivatives, the HOMO-LUMO gap is a key indicator of their chemical behavior researchgate.net.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. The MEP visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how "this compound" will interact with other molecules and its potential sites for chemical reactions.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand, such as "this compound," and a biological target, typically a protein.

Through molecular docking simulations, it is possible to predict the specific binding mode of "this compound" within the active site of a target protein. These predictions are based on scoring functions that estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, in studies of pyridine (B92270) derivatives as CDK2 inhibitors, docking studies were crucial in identifying the most active compounds nih.gov.

Interaction energy calculations provide a quantitative measure of the binding strength. This data is essential for ranking potential drug candidates and for understanding the contribution of different parts of the molecule to the binding affinity. Virtual screening utilizes these docking and scoring methods to rapidly screen large libraries of compounds to identify those that are most likely to bind to a specific target.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of "this compound" and its dynamic interactions with a target protein. These simulations can assess the stability of the predicted binding poses from docking studies and reveal how the ligand and protein adapt to each other upon binding. MD simulations of 100 nanoseconds have been used to evaluate protein-ligand interactions for other fluoropyridine derivatives researchgate.net.

Ligand-Based and Structure-Based Molecular Design Approaches (Conceptual)

The insights gained from computational studies can be applied to the rational design of new molecules with improved properties.

Ligand-Based Design: In the absence of a known 3D structure of the target, ligand-based approaches can be used. These methods rely on the knowledge of other molecules that bind to the target. By comparing the structural and electronic properties of "this compound" with other active compounds, pharmacophore models can be developed to guide the design of new derivatives.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design is a powerful approach. The detailed information about the binding pocket from docking and MD simulations allows for the targeted modification of "this compound" to enhance its binding affinity and selectivity. This can involve adding or modifying functional groups to create more favorable interactions with the protein. The synthesis of various bipyridine derivatives is an active area of research, providing a basis for such design efforts mdpi.com.

Predictive Modeling of Physicochemical Properties Relevant to Molecular Behavior

Computational methods can also be used to predict various physicochemical properties of "this compound" that are important for its behavior in biological systems. These properties include solubility, lipophilicity (logP), and metabolic stability. Predictive models, often based on Quantitative Structure-Property Relationships (QSPR), can estimate these properties, helping to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable profiles.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Importance |

| LogP | 2.8 | Lipophilicity and membrane permeability |

| Aqueous Solubility | 0.1 g/L | Bioavailability |

| Polar Surface Area | 45 Ų | Membrane permeability and drug transport |

Synthesis and Evaluation of Derivatives and Analogues

Design Strategies for Modulating Specific Molecular Interactions

The rational design of derivatives of 3-(2-Fluoropyridin-3-yl)phenol is heavily reliant on understanding structure-activity relationships (SAR). SAR analysis helps to identify which parts of the molecule are essential for its biological activity and how modifications to its structure affect its interactions with biological targets. For instance, in flavonoid structures, which share phenolic and heterocyclic motifs with the core compound, the presence and position of hydroxyl and methoxy groups on the aromatic rings can be critical for neuroprotective, antioxidant, and anti-inflammatory activities mdpi.com. The C2-C3 double bond in conjunction with a 4-carbonyl group in the C ring of flavonoids is a known contributor to antioxidant activity mdpi.com.

Molecular docking studies are another key strategy, providing insights into how compounds bind to target proteins. For example, docking studies on flavonoids with the β-secretase enzyme (BACE1), a target in Alzheimer's disease research, have shown that the A ring is often involved in hydrogen bonding while the B ring engages in van der Waals interactions nih.gov. Hydrogen bonds with key catalytic residues, such as Asp32 and Asp228 in BACE1, are crucial for inhibitory activity nih.gov. By applying these principles, modifications to the this compound scaffold can be designed to enhance specific molecular interactions, such as strengthening hydrogen bonds or improving hydrophobic contacts within a target's binding site. Scaffold hopping, a strategy that replaces a core molecular structure with a different one while retaining similar biological activity, can also be used to improve physicochemical properties and discover novel intellectual property nih.govresearchgate.net.

Development of Chemical Libraries for Comprehensive Exploration of Chemical Space

To systematically explore the chemical space around the this compound scaffold, researchers develop chemical libraries containing a multitude of related but structurally diverse compounds. This is often achieved through high-throughput synthesis techniques using versatile building blocks. Pyridine-fused boronic ester building blocks, for example, are amenable to automated, high-throughput synthesis, allowing for the rapid generation of biaryl and ether-linked compound libraries nih.govresearchgate.netwhiterose.ac.uk.

The process often starts with a robust synthetic strategy, such as a diboration-electrocyclization sequence, to create a range of functionalized heterocyclic boronic acid derivatives from readily available materials researchgate.net. These building blocks can then be subjected to parallel synthesis, reacting them with a diverse set of coupling partners to generate a large library of final compounds whiterose.ac.uk. An integrated workflow that combines this high-throughput synthesis with rapid physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling accelerates the design of novel lead compounds for drug discovery projects nih.govresearchgate.net. This approach allows for a comprehensive investigation of how structural changes impact not only biological activity but also drug-like properties.

Heterocyclic Ring Modifications and Fused Ring Systems Derived from the Core Scaffold

Modifying the heterocyclic pyridine (B92270) ring or fusing it with other ring systems is a powerful strategy to create novel derivatives with distinct properties. The pyridine unit is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds mdpi.com.

One approach involves the synthesis of triazoles, which are five-membered rings containing three nitrogen atoms. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a high-yield method for creating 1,2,3-triazoles nih.govfrontiersin.org. For instance, 2-(tetrafluoropyridin-4-yl)-1,2,3-triazole derivatives can be synthesized from chalcones and sodium azide, followed by a nucleophilic substitution reaction with pentafluoropyridine nih.gov. This demonstrates how the pyridine moiety can be linked to other heterocyclic systems.

Another strategy is the creation of fused-ring systems. For example, chromenopyridine scaffolds can be synthesized through multicomponent reactions involving salicylaldehydes and various nitrogen-containing reagents mdpi.com. These reactions often proceed through a Knoevenagel condensation followed by an intramolecular cyclization and Michael addition mdpi.com. Inverse electron-demand Diels-Alder reactions can also be used to generate fused-ring flavonoid systems from ortho-quinone methide intermediates rsc.org. Such modifications significantly alter the shape, rigidity, and electronic properties of the original scaffold, potentially leading to new modes of biological action.

Side Chain Elaboration and Functional Group Interconversions for Modulating Activity

Altering the side chains and functional groups on the this compound scaffold allows for fine-tuning of its biological activity and physicochemical properties. Functional group interconversion is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction imperial.ac.ukub.edu.

Late-stage functionalization is a particularly valuable technique, as it allows for the modification of complex molecules at a late point in the synthesis, enabling the rapid creation of analogues for SAR studies nih.gov. A sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) on 2-fluoropyridines is an effective method for introducing a wide array of functionalities nih.govacs.org. This two-step process allows for the installation of substituents bound through nitrogen, oxygen, sulfur, or carbon under mild conditions nih.gov. For example, even sterically hindered 2-fluoropyridine (B1216828) intermediates can react with nucleophiles like secondary amines or indoles to form more complex products acs.org. The reactivity and properties of common functional groups are summarized in the table below.

| Functional Group | Key Chemical Properties | Common Transformations |

|---|---|---|

| Hydroxyl (–OH) | Enhances polarity and water solubility; can act as a hydrogen bond donor/acceptor. solubilityofthings.com | Oxidation to aldehydes/ketones/carboxylic acids; conversion to esters or ethers. imperial.ac.uk |

| Amino (–NH₂) | Confers basicity to the molecule; acts as a nucleophile. solubilityofthings.com | Acylation to form amides; alkylation. |

| Carbonyl (C=O) | Electrophilic carbon is reactive towards nucleophiles. solubilityofthings.com | Reduction to alcohols; conversion to imines. |

| Carboxylic Acid (–COOH) | Acidic; participates in hydrogen bonding. solubilityofthings.com | Conversion to esters, amides, or acid chlorides. |

| Fluorine (–F) | Highly electronegative; can alter lipophilicity and metabolic stability; acts as a leaving group in SNAr. nih.gov | Nucleophilic displacement on an aromatic ring. nih.govacs.org |

Synthesis of Fluorinated Analogues and Isotope-Labeled Compounds for Research Applications (e.g., PET Tracer Development for Target Mapping)

The synthesis of fluorinated analogues and isotope-labeled compounds is crucial for advanced research applications, particularly in the development of tracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify physiological processes in vivo nih.gov. The radionuclide fluorine-18 (¹⁸F) is frequently used due to its convenient half-life (approx. 110 minutes) and low positron energy acs.org.

The this compound scaffold is well-suited for the development of ¹⁸F-labeled PET tracers. The existing fluorine atom can be replaced with ¹⁸F, or an ¹⁸F label can be introduced elsewhere in the molecule. For example, novel PET tracers for the translocator protein (TSPO), a marker of neuroinflammation, have been developed from acetamidobenzoxazolone scaffolds containing a fluoropyridine moiety acs.org. The radiosynthesis of these tracers often involves a nucleophilic substitution reaction on a suitable precursor, such as a bromopyridine, with [¹⁸F]fluoride acs.org.

The development of new PET tracers is a growing area of research aimed at imaging various biological targets, including protein aggregates in neurodegenerative diseases like Alzheimer's mdpi.comnih.govresearchgate.net. Pyrazole and pyridine derivatives are attractive scaffolds for these tracers nih.govmdpi.com. The introduction of fluorine can enhance biological activity and pharmacokinetic properties, making fluorinated analogues promising candidates for drug development and diagnostic imaging nih.govfrontiersin.org.

| PET Tracer/Precursor | Core Scaffold | Target/Application | Labeling Strategy |

|---|---|---|---|

| [¹¹C]PBR28 | N-(4-phenoxypyridin-3-yl)acetamide | TSPO Imaging | O-[¹¹C]methylation of phenolic precursor. nih.gov |

| [¹⁸F]F-DPA | Pyrazolopyrimidine | TSPO Imaging | Fluorine atom directly on a phenyl ring. nih.gov |

| [¹⁸F]DCFPyL | 6-fluoropyridine-3-carbonyl | PSMA Imaging | ¹⁸F labeling of the pyridine ring. nih.govradiologykey.com |

| [¹⁸F]7d | Acetamidobenzoxazolone | TSPO Imaging in Ischemia/Glioma | [¹⁸F]fluorination of a bromopyridine precursor. acs.org |

| [¹¹C]PK11195 | Isoquinoline Carboxamide | TSPO Imaging | ¹¹C-methylation. nih.gov |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Advanced spectroscopic methods are indispensable for a deep understanding of the molecular structure, conformation, and electronic properties of 3-(2-Fluoropyridin-3-yl)phenol.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for probing its dynamic behavior and intermolecular interactions in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons of the phenol (B47542) and fluoropyridine rings will exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the phenolic ring are expected to resonate in the range of δ 6.5-8.0 ppm, with their exact shifts influenced by the position of the hydroxyl group and the fluoropyridinyl substituent. The protons on the fluoropyridine ring will also appear in the aromatic region, with their signals split by neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and hydroxyl groups will show characteristic downfield shifts. The carbon of the C-F bond will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of the fluorine substitution pattern.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The 2-fluoropyridine (B1216828) moiety will show a resonance in the ¹⁹F NMR spectrum, and its chemical shift will be sensitive to the electronic environment. Coupling between the fluorine atom and adjacent protons (³JHF) and carbons (nJCF) can be observed, providing further structural confirmation. Studies on 2-fluoropyridine have shown that the 2J(¹⁵N–¹⁹F) coupling constant can be significant and is dominated by a 'through-space' mechanism, which can provide insights into the lone-pair interactions of the nitrogen and fluorine atoms. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and to establish through-bond connectivities. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to study the spatial proximity of atoms, providing insights into the preferred conformation of the molecule and its interactions with other molecules, such as solvent or biological receptors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for substituted phenols and pyridines. rsc.orgfluorine1.rupdx.edupitt.eduepfl.chpitt.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (Phenol) | - | ~155 |

| C2' (Phenol) | ~7.0-7.2 | ~115-120 |

| C3' (Phenol) | - | ~130-135 |

| C4' (Phenol) | ~7.2-7.4 | ~120-125 |

| C5' (Phenol) | ~6.8-7.0 | ~118-122 |

| C6' (Phenol) | ~7.1-7.3 | ~125-130 |

| C2 (Pyridine) | - | ~160-165 (d, ¹JCF ≈ 240 Hz) |

| C3 (Pyridine) | - | ~120-125 |

| C4 (Pyridine) | ~7.8-8.0 | ~140-145 |

| C5 (Pyridine) | ~7.3-7.5 | ~125-130 |

| C6 (Pyridine) | ~8.1-8.3 | ~150-155 |

| OH (Phenol) | ~9.0-10.0 | - |

Note: 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of this compound and the identification of impurities in complex mixtures.

In research settings, HRMS coupled with techniques like liquid chromatography (LC-HRMS) is invaluable for analyzing reaction mixtures and assessing the purity of synthesized batches. The high mass accuracy allows for the confident identification of byproducts and degradation products, even at low levels.

Furthermore, HRMS is a key tool in the theoretical identification of metabolic pathways. By incubating this compound with liver microsomes or other metabolic systems, LC-HRMS can be used to detect and identify potential metabolites. The fragmentation patterns of the parent compound and its metabolites, obtained through tandem mass spectrometry (MS/MS), provide crucial structural information. Common metabolic transformations for aromatic compounds include hydroxylation, oxidation, and conjugation with glucuronic acid or sulfate. For fluorinated compounds, the metabolic stability is often enhanced, but C-F bond cleavage can occur in some cases.

Table 2: Theoretical Fragmentation Pattern of this compound in Mass Spectrometry Based on general fragmentation rules for aromatic and heterocyclic compounds. fluorine1.rulibretexts.orgchemguide.co.ukwikipedia.orgmiamioh.edu

| m/z | Proposed Fragment |

| 175.0566 | [M]+• (Molecular Ion) |

| 156.0515 | [M - F]+ |

| 148.0504 | [M - HCN]+• |

| 128.0398 | [M - F - CO]+ |

| 99.0426 | [C₆H₅O]+ |

| 77.0391 | [C₆H₅]+ |

| 78.0344 | [C₅H₄N]+ |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions.

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region). The position and shape of the O-H stretching band can provide information about hydrogen bonding interactions in the solid state or in solution.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The technique is particularly useful for studying molecules in aqueous solutions, as water is a weak Raman scatterer. Changes in the Raman spectrum upon binding to a biological target can provide insights into the nature of the interaction.

By comparing the experimental vibrational spectra with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This can aid in the study of conformational isomers and the effects of intermolecular interactions on the molecular structure.

Table 3: Expected Characteristic Vibrational Frequencies for this compound Based on typical frequencies for substituted phenols and pyridines. optica.orglongdom.orgresearchgate.netnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-O Stretch (Phenol) | 1200-1300 |

| C-F Stretch | 1000-1300 |

| Aromatic C-H Bend (out-of-plane) | 700-900 |

Advanced Chromatographic Techniques for High-Purity Compound Isolation and Analysis in Research Batches

Achieving high purity of this compound is essential for reliable biological and physicochemical studies. Advanced chromatographic techniques are employed for both the purification of research batches and the analytical assessment of purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis and purification of moderately polar organic compounds. A C18 or a phenyl-based stationary phase can be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) or base (e.g., triethylamine) may be necessary to improve peak shape. For fluorinated compounds, specialized fluorinated HPLC phases can offer unique selectivity. chromatographyonline.comnih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of small molecules, offering advantages such as faster separations and reduced solvent consumption compared to HPLC. For pyridine-containing compounds, stationary phases like 2-ethylpyridine (B127773) have been shown to provide excellent peak shapes and selectivity, often without the need for mobile phase additives. analytics-shop.comsepax-tech.compci-hplc.comchromatographytoday.com

The purity of the isolated compound is typically assessed by HPLC with UV detection at multiple wavelengths and by LC-MS to ensure the absence of significant impurities.

Biophysical Techniques for Quantitative Ligand-Target Interaction Studies

To understand the biological activity of this compound, it is crucial to study its interactions with its putative biological target(s) in a quantitative manner. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are at the forefront of such investigations.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand in solution and a target molecule immobilized on a sensor surface. An SPR experiment can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This technique is particularly valuable for studying the kinetics of binding and for screening a series of compounds for their binding to a target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This detailed thermodynamic information can provide insights into the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions).

While no specific biophysical studies on this compound have been reported, studies on other fluoropyridine-based inhibitors have demonstrated the utility of these techniques in understanding their mechanism of action. nih.govacs.org

X-ray Diffraction for Solid-State Structural Analysis and Co-crystal Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. The crystal structure of the related compound 2-fluoro-5-(4-fluorophenyl)pyridine (B8690981) shows a dihedral angle of 37.93 (5)° between the two aromatic rings. nih.gov

Furthermore, X-ray diffraction is a key technique in the field of crystal engineering and the study of co-crystals. Co-crystallization of this compound with other molecules (co-formers) can be explored to modify its physicochemical properties, such as solubility and stability. X-ray diffraction analysis of the resulting co-crystals would elucidate the specific intermolecular interactions between the compound and the co-former. While a crystal structure for this compound is not available, the structure of 3-(pyridin-3-yl)phenol (B3195909) has been reported, providing a point of comparison for the non-fluorinated analogue. Studies on other fluorinated pyridines have highlighted the important role of C-H···F-C interactions in their crystal packing. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Underexplored Biological Targets and Novel Mechanisms

While initial studies may have focused on known targets for pyridine-containing compounds, a vast landscape of biological targets remains to be explored for 3-(2-Fluoropyridin-3-yl)phenol. The unique electronic properties conferred by the fluorine atom on the pyridine (B92270) ring can lead to unexpected binding affinities and pharmacological profiles. Future research will likely pivot towards identifying and validating these novel interactions.

Key Research Thrusts:

Proteome-wide screening: Techniques such as chemical proteomics and activity-based protein profiling can be employed to identify novel protein binders for this compound directly in a cellular context.

Phenotypic screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects, which can then be traced back to novel molecular targets or pathways.

Deorphanization of receptors: A significant number of G-protein coupled receptors (GPCRs) and other receptor families remain "orphans," with no known endogenous ligands. The this compound scaffold could be screened against these receptors to identify new signaling pathways to modulate.

Table 1: Potential Underexplored Target Classes for this compound

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Epigenetic Modifiers | The pyridine and phenol (B47542) moieties can participate in hydrogen bonding and π-stacking interactions common in the binding sites of histone-modifying enzymes. | Cancer, Inflammatory Diseases |

| RNA-binding Proteins | Small molecules are increasingly being recognized for their ability to modulate the function of RNA-binding proteins, which are implicated in a wide range of diseases. | Neurological Disorders, Cancer |

| Metabolic Enzymes | The fluoropyridine scaffold could act as a bioisostere for natural substrates of various metabolic enzymes, potentially leading to the discovery of novel enzyme inhibitors. | Metabolic Syndrome, Diabetes |

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the efficiency and environmental impact of their synthesis. For this compound, future synthetic research will focus on developing greener, more cost-effective, and scalable methods.

Key Methodological Advancements:

Catalytic C-H Activation: Direct C-H functionalization of pyridine and phenol precursors would represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the large-scale production of this compound and its derivatives. nih.govrasayanjournal.co.inijarsct.co.in

Biocatalysis: The use of engineered enzymes could enable highly selective and environmentally benign syntheses under mild reaction conditions. ijarsct.co.in

Microwave-assisted synthesis: This technique has been recognized as a tool in green chemistry, offering advantages such as reduced reaction times and increased yields in the synthesis of pyridine derivatives. nih.govacs.org

Table 2: Comparison of Synthetic Strategies for Biaryl Compounds

| Synthetic Method | Advantages | Disadvantages | Sustainability Aspect |

| Traditional Cross-Coupling (e.g., Suzuki, Negishi) | High yields, broad substrate scope. | Requires pre-functionalized substrates, often uses toxic reagents and solvents. | Moderate |

| Direct C-H Arylation | High atom economy, reduces synthetic steps. | Can suffer from issues with regioselectivity and requires optimization. | High |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | Initial setup costs can be high. | High |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme development can be time-consuming and costly. | Very High |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and activities. For this compound, these computational tools can accelerate the design-make-test-analyze cycle.

Applications of AI/ML:

De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties, such as enhanced potency, selectivity, and improved pharmacokinetic profiles. acs.org

Predictive Modeling: Machine learning models can be trained on existing data to predict the bioactivity of new derivatives, helping to prioritize which compounds to synthesize and test. nih.govgithub.iogithub.complos.orgresearchgate.net The development of specialized deep learning models, such as F-CPI, can predict changes in bioactivity resulting from fluorine substitution. nih.gov

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development.

Advancement of Theoretical Frameworks for Predicting Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to enhanced efficacy but also to unwanted side effects. Advanced computational models are crucial for predicting and understanding the polypharmacological profile of this compound. deeporigin.com

Computational Approaches:

Target Prediction Algorithms: In silico tools that analyze chemical structure and similarity to known ligands can predict a spectrum of potential on- and off-targets. nih.govnih.govstanford.eduescholarship.orgfrontiersin.orgmdpi.com

Molecular Docking and Simulation: Large-scale docking of this compound against a panel of proteins can help identify potential off-target interactions. Molecular dynamics simulations can further refine these predictions by providing insights into the stability of these interactions.

Network Pharmacology: This approach integrates drug-target interaction data with biological pathways to understand the systemic effects of a compound, providing a holistic view of its potential therapeutic and adverse effects.

Table 3: Computational Tools for Polypharmacology Prediction

| Tool/Method | Principle | Application to this compound |

| Similarity Ensemble Approach (SEA) | Based on the principle that structurally similar molecules are likely to have similar biological targets. | Prediction of primary and secondary targets based on the similarity of the fluoropyridinylphenol scaffold to known bioactive compounds. |

| SwissTargetPrediction | Combines 2D and 3D similarity measures to predict the most probable protein targets. | Identification of potential targets in various organisms, aiding in drug repurposing and understanding mechanisms of action. |

| Molecular Dynamics Simulations | Simulates the movement of the compound and its potential target proteins over time to assess binding stability. | Validation of predicted off-target interactions and understanding the molecular basis of binding. |

Design and Application of Advanced Spectroscopic and Imaging Probes for Deeper Chemical Biology Insights

To better understand the mechanism of action and cellular fate of this compound, advanced spectroscopic and imaging probes based on this scaffold can be developed. These tools can provide real-time information on drug-target engagement and localization within a cellular environment. nih.gov

Probe Development Strategies:

Fluorescent Probes: Modification of the this compound structure to incorporate a fluorophore can allow for the visualization of its subcellular localization and interaction with target proteins using fluorescence microscopy. The development of fluorogenic probes, which only become fluorescent upon binding to their target, can provide high signal-to-noise ratios. acs.orgnih.govnih.govresearchgate.net

Photoaffinity Probes: Incorporation of a photoreactive group allows for covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification and validation.

Raman Probes: The introduction of a Raman-active tag, such as an alkyne, can enable the tracking of the compound in living cells using techniques like stimulated Raman scattering (SRS) microscopy, which offers high chemical specificity without the need for bulky fluorophores.

These future research directions, leveraging interdisciplinary approaches, will be instrumental in fully elucidating the therapeutic potential of this compound and paving the way for the development of novel and effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.